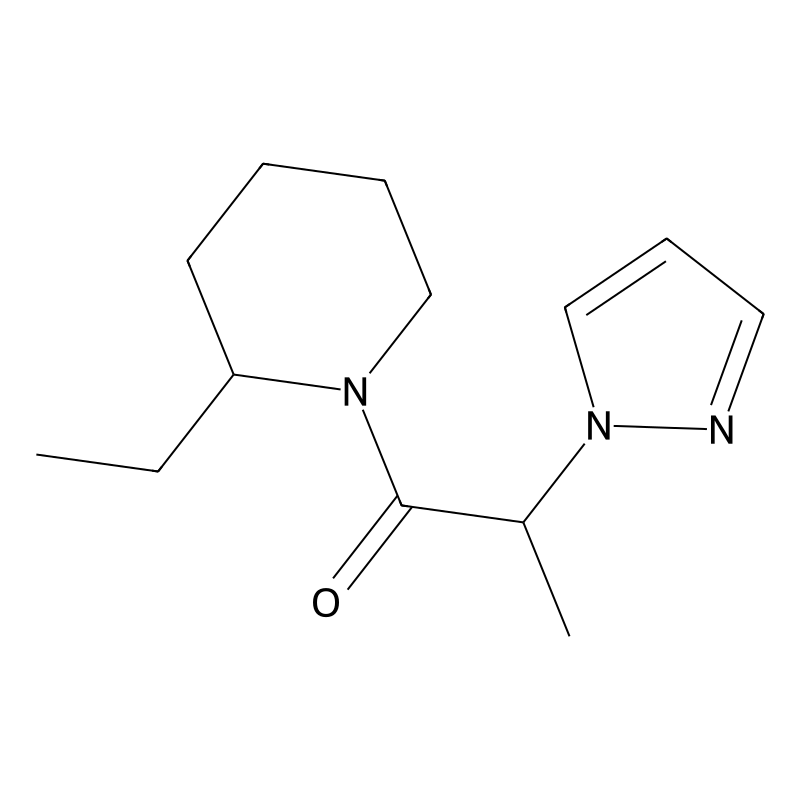1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one
Catalog No.
S7779764
CAS No.
M.F
C13H21N3O
M. Wt
235.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one
IUPAC Name
1-(2-ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one
Molecular Formula
C13H21N3O
Molecular Weight
235.33 g/mol
InChI
InChI=1S/C13H21N3O/c1-3-12-7-4-5-9-15(12)13(17)11(2)16-10-6-8-14-16/h6,8,10-12H,3-5,7,9H2,1-2H3
InChI Key
HCKLXEZRWMDWCU-UHFFFAOYSA-N
SMILES
CCC1CCCCN1C(=O)C(C)N2C=CC=N2
Canonical SMILES
CCC1CCCCN1C(=O)C(C)N2C=CC=N2
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one, also known as Pyrazolam, is a benzodiazepine derivative that was first synthesized in 1976. It is an analog of the popular benzodiazepine drug, Alprazolam, and has similar effects but with a longer half-life. Pyrazolam belongs to the class of drugs known as sedative-hypnotics, which are often used for their anxiolytic and muscle-relaxing effects.
Pyrazolam is a white crystalline powder with a molecular weight of 342.5 g/mol. It is insoluble in water and has a melting point of around 221-222°C. Pyrazolam is highly lipophilic and has a log P of 4.28, which means it can easily cross the blood-brain barrier and exert its effects on the central nervous system.
The synthesis of Pyrazolam is a relatively simple process involving the reaction of 2-amino-5-chloropyrazine with 2-ethylpiperidine. The resulting compound is then reacted with propionyl chloride to obtain Pyrazolam. The purity and identity of the compound can be confirmed using a variety of analytical techniques, including mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.
Pyrazolam can be detected and quantified in biological samples using various analytical methods, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and immunoassays. These methods can be used to detect Pyrazolam in blood, urine, and other biological matrices.
Pyrazolam has a well-established profile of pharmacological effects that are property-related to other benzodiazepines. It acts as a positive allosteric modulator of the GABA-A receptor, which results in an increase in chloride ion influx and hyperpolarization of neurons. This ultimately leads to decreased excitation and a calming effect on the central nervous system.
Due to its sedative properties and potential for abuse, Pyrazolam has been subject to several toxicity studies. These studies have determined that Pyrazolam is relatively safe when used at therapeutic doses and that it has a low risk of acute toxicity. However, long-term use of the drug can lead to tolerance, dependence, and withdrawal symptoms.
Pyrazolam has been used in a variety of scientific experiments, including studies on anxiety, muscle relaxation, and seizure control. It has also been used in studies on the effects of benzodiazepines on cognitive function and memory.
Research on Pyrazolam is ongoing, with new studies investigating its potential therapeutic uses in treating anxiety, insomnia, and other conditions. There is also interest in Pyrazolam as a potential drug of abuse, with researchers investigating its abuse potential and determining ways to reduce the risk of misuse and addiction.
Pyrazolam has potential implications in a wide range of fields, including medicine, neuroscience, and pharmacology. Its anxiolytic and sedative properties make it a useful tool for investigating the underlying mechanisms of anxiety and other neurological disorders.
While Pyrazolam has shown promising results in studies, there are limitations to its use. Long-term use can lead to tolerance and dependence, and there is a risk of addiction. Future research should focus on developing safer and more effective compounds with fewer side effects. Additionally, studies should investigate the potential of Pyrazolam as a tool in the treatment of neurological disorders, such as anxiety and insomnia.
1. Investigating the therapeutic potential of Pyrazolam in treating other neurological disorders beyond anxiety and insomnia, such as depression or post-traumatic stress disorder.
2. Developing novel analogs of Pyrazolam with improved efficacy and safety profiles.
3. Investigating potential drug interactions between Pyrazolam and other drugs commonly used in the treatment of neurological and psychiatric disorders.
4. Exploring the use of Pyrazolam in combination with other drugs to improve its therapeutic efficacy and reduce the risk of addiction.
5. Investigating the potential of Pyrazolam as a useful tool in neuroscience research, particularly in the investigation of the mechanisms that underlie anxiety and other neurological disorders.
6. Investigating the potential of Pyrazolam as a treatment for drug addiction and withdrawal symptoms.
7. Investigating the potential of Pyrazolam as a treatment for other medical conditions, such as chronic pain or muscle spasms.
2. Developing novel analogs of Pyrazolam with improved efficacy and safety profiles.
3. Investigating potential drug interactions between Pyrazolam and other drugs commonly used in the treatment of neurological and psychiatric disorders.
4. Exploring the use of Pyrazolam in combination with other drugs to improve its therapeutic efficacy and reduce the risk of addiction.
5. Investigating the potential of Pyrazolam as a useful tool in neuroscience research, particularly in the investigation of the mechanisms that underlie anxiety and other neurological disorders.
6. Investigating the potential of Pyrazolam as a treatment for drug addiction and withdrawal symptoms.
7. Investigating the potential of Pyrazolam as a treatment for other medical conditions, such as chronic pain or muscle spasms.
XLogP3
2.1
Hydrogen Bond Acceptor Count
2
Exact Mass
235.168462302 g/mol
Monoisotopic Mass
235.168462302 g/mol
Heavy Atom Count
17
Dates
Modify: 2024-01-05
Explore Compound Types
Get ideal chemicals from 750K+ compounds








